molecular formula C5H2Cl2N2O2 B133513 2,6-Dichloro-4-nitropyridine CAS No. 25194-01-8

2,6-Dichloro-4-nitropyridine

Cat. No.: B133513
CAS No.: 25194-01-8
M. Wt: 192.98 g/mol
InChI Key: BZYQSSVTQJTUDD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitropyridine is a halogenated heterocyclic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

2,6-Dichloro-4-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Target of Action

It has been used as a reagent in the synthesis of various organic compounds and has shown to interact with a luminescent 56-metal cd(ii)–sm(iii) nanocluster .

Mode of Action

This shift allows for the synthesis of various substituted pyridines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-nitropyridine. For instance, it has been shown to have a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide, with high sensitivity and selectivity . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

It shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN, a common pesticide) with high sensitivity and selectivity, which can be used to quantitatively analyze the DCN concentrations in fruit extracts .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2,6-dichloropyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at temperatures ranging from 20°C to 150°C for 10-40 hours. Sulfuric acid acts as both a solvent and a catalyst in this process .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of sulfuric acid as a solvent and nitric acid as a nitration reagent. The reaction is catalyzed by sulfamic acid, and the process is designed to minimize the use of nitric acid and sulfuric acid, thereby reducing environmental pollution and simplifying waste treatment .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like iron powder in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-nitropyridine
  • 2-Chloro-4-nitropyridine
  • 2,5-Dichloro-3-nitropyridine
  • 2,4-Dichloro-5-nitropyrimidine

Comparison

2,6-Dichloro-4-nitropyridine is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and biological activities. For example, 2,6-Dichloro-3-nitropyridine is used in the synthesis of chiral tetraoxacalix arene pyridines, while 2-Chloro-4-nitropyridine is a starting material for various substituted pyridines .

Properties

IUPAC Name

2,6-dichloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYQSSVTQJTUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397165
Record name 2,6-Dichloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25194-01-8
Record name 2,6-Dichloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-nitropyridine
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Synthesis routes and methods I

Procedure details

To a solution of 95% concentrated nitric acid (21 mL) and 98% concentrated sulfuric acid (50 mL) was added 2,6-dichloropyridine-N-oxide (12.8 g, 78 mmol). After the reaction was performed at 148° C. by stirring for 1 h, it was continued when the temperature was increased to 156° C. until no nitrogen dioxide was released. The reaction solution was cooled to room temperature, poured into 150 g ice water, and adjusted to pH=6 with ammonia water to precipitate a solid product. It was subjected to suction filtration. The resultant crude product was recrystallized with petroleum ether to afford 10 g yellow solid with a yield of 66.4%.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66.4%

Synthesis routes and methods II

Procedure details

A solution of 20.9 gm (0.1 mol) of 2,6-dichloro-4-nitropyridine-1-oxide (J. Chem. Soc. B 1967, 1235) in 100 ml of ethylene chloride was heated to boiling and then 27.5 gm (0.2 mol) of phosphorus trichloride were added. The solution obtained was stirred for a further 8 hours under reflux and was then concentrated by evaporation in vacuo. The oily residue which remained was poured into ice water. The crystalline residue formed was recovered by suction filtration and washed neutral with water.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial orientation of the nitro group relative to the pyridine ring in 2,6-dichloro-4-nitropyridine N-oxide?

A1: The nitro group in this compound N-oxide is essentially coplanar with the aromatic ring, exhibiting a twist angle of 4.00° [] and a fold angle of 2.28° []. This coplanarity suggests that the nitro group is conjugated with the pyridine ring.

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